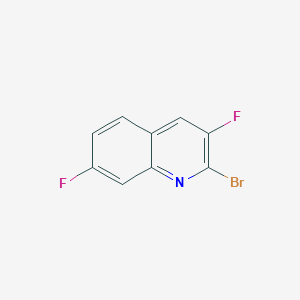
Quinoline, 2-bromo-3,7-difluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2-bromo-3,7-difluoro- is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 2-bromo-3,7-difluoro- typically involves the introduction of bromine and fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution reaction, where a quinoline derivative is treated with bromine and fluorine sources under specific conditions. For example, the reaction of 2,3,4,5,7,8-hexafluoro-4-quinolinthiole with dimethylacetylenedicarboxylate in the presence of lithium salt can yield the desired compound .
Industrial Production Methods: Industrial production of Quinoline, 2-bromo-3,7-difluoro- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
化学反応の分析
Types of Reactions: Quinoline, 2-bromo-3,7-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce quinoline N-oxides.
科学的研究の応用
Quinoline, 2-bromo-3,7-difluoro- has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antibacterial, antiviral, and anticancer properties.
Chemical Biology: The compound can be used as a probe to study biological processes and enzyme functions.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and dyes.
Agriculture: Quinoline derivatives are used as agrochemicals for pest control and plant growth regulation.
作用機序
The mechanism of action of Quinoline, 2-bromo-3,7-difluoro- involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The incorporation of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Quinoline, 2,3,4,5,7,8-hexafluoro-: A fully fluorinated quinoline derivative with enhanced biological activity.
Quinoline, 6,7-difluoro-3-nitro-4-hydroxy-:
Quinoline, 2,3,4-trichloro-6,7-difluoro-: A chlorinated and fluorinated quinoline derivative with unique chemical properties.
Uniqueness: Quinoline, 2-bromo-3,7-difluoro- is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
834884-01-4 |
|---|---|
分子式 |
C9H4BrF2N |
分子量 |
244.03 g/mol |
IUPAC名 |
2-bromo-3,7-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-9-7(12)3-5-1-2-6(11)4-8(5)13-9/h1-4H |
InChIキー |
SVECBYOQDJWVMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC(=C(C=C21)F)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)
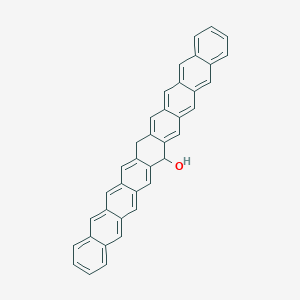
![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)
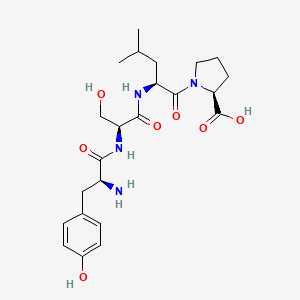
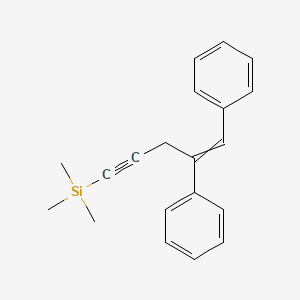
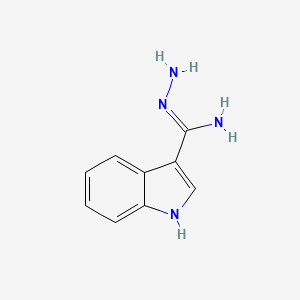

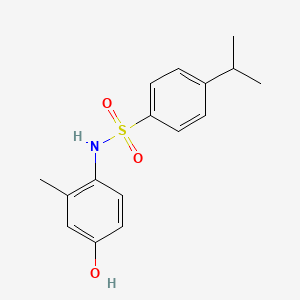
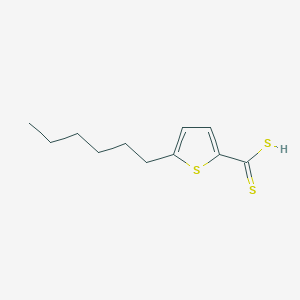
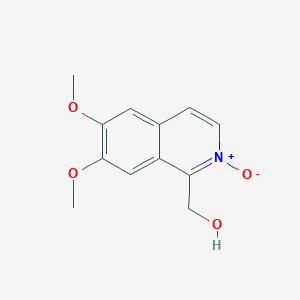
![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
